

A Comparative Guide to Analytical Methods for Phenazopyridine Quantification

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Compound of Interest

Compound Name: Phenazo
CAS No.: 3687-26-1
Cat. No.: B1497784

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This guide provides a detailed comparison of various validated analytical methods for the quantification of **Phenazopyridine**, a widely used urinary tract analgesic. The information is intended for researchers, scientists, and drug development professionals to assist in the selection of the most appropriate analytical technique for their specific needs. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and several UV-Vis Spectrophotometric methods, supported by experimental data.

Comparative Performance of Analytical Methods

The following tables summarize the quantitative performance of different analytical methods for **Phenazopyridine** quantification, offering a clear comparison of their key validation parameters.

Table 1: Chromatographic Methods (HPLC and UPLC)

Parameter	HPLC Method	UPLC Method
Linearity Range	5–45 µg/mL[1][2]	Not explicitly stated, but linearity was validated.
Limit of Detection (LOD)	0.773 µg/mL[1][2]	Not explicitly stated, but sensitivity was established.[3]
Limit of Quantification (LOQ)	Not explicitly stated	Not explicitly stated, but sensitivity was established.[3]
Retention Time	Not explicitly stated	Approximately 4.64 minutes[3]
Accuracy (% Recovery)	Not explicitly stated	98.0% to 102.0%[3]
Precision (%RSD)	Not explicitly stated	< 2.0%

Table 2: UV-Vis Spectrophotometric Methods

Parameter	First Derivative ('D)	Ratio Difference (RDSM)	First Derivative of Ratio Spectra ('DD)	Dual Wavelength (DW)
Linearity Range	1–14 µg/mL[4][5][6]	1–14 µg/mL[4][5][6]	1–14 µg/mL[4][5][6]	1–14 µg/mL[4][5][6]
Wavelength(s)	370 nm[4][5][6]	428 nm and 276 nm[4][5][6]	360 nm[4][5][6]	425 nm and 256 nm[4][5][6]
Accuracy (% Recovery)	Not explicitly stated	Not explicitly stated	Not explicitly stated	Not explicitly stated
Precision (%RSD)	Not explicitly stated	Not explicitly stated	Not explicitly stated	Not explicitly stated

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this guide.

High-Performance Liquid Chromatography (HPLC)

Method

A selective HPLC method was developed for the determination of **Phenazopyridine hydrochloride (PAP)** in the presence of its metabolite, 2,3,6-triaminopyridine (TAP).[1][2]

- Column: Reversed-phase BDS Hypersil C18 column.[1][2]
- Mobile Phase: A mixture of acetonitrile and water in a 75:25 (v/v) ratio.[1][2]
- Flow Rate: 1 mL/min.[1][2]
- Detection: UV detection at a wavelength of 280 nm.[1][2]
- Sample Preparation: A stock solution of 1 mg/mL PAP was prepared in methanol. Necessary dilutions were made with methanol to obtain different concentrations.[1] For calibration, aliquots of a standard PAP solution (100 µg/mL) were transferred to volumetric flasks containing an internal standard (labetalol) and adjusted to volume with the mobile phase.[1]

Ultra-Performance Liquid Chromatography (UPLC)

Method

This UPLC method was developed as a green analytical technique for the identification and quantification of **Phenazopyridine Hydrochloride**.[3]

- Column: BEH C18 column (1.7 µm, 2.1 mm X 100 mm).[3]
- Mobile Phase: A gradient elution using Mobile Phase A (20 mM ammonium acetate buffer) and Mobile Phase B (100% Acetonitrile).[3]
- Flow Rate: 0.40 mL/min.[3]
- Detection: UV detection at a wavelength of 240 nm.[3]
- Injection Volume: 1.5 µL.[3]
- Run Time: 9.0 minutes.[3]

UV-Vis Spectrophotometric Methods

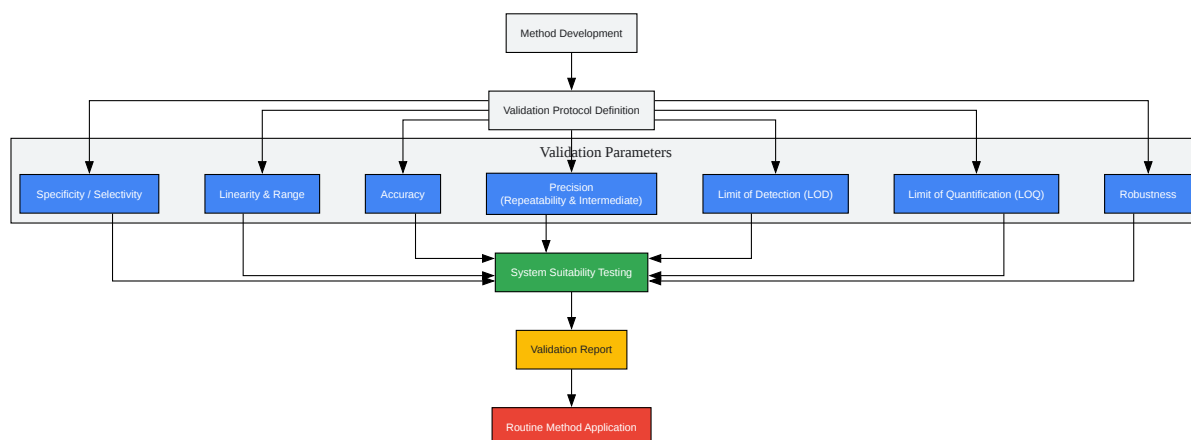
Four stability-indicating spectrophotometric methods were developed for the selective determination of **Phenazopyridine hydrochloride (PAP)** in the presence of its oxidative degradation product, 2,3,6-triaminopyridine (TAP).[\[4\]](#)[\[5\]](#)[\[6\]](#)

- First Derivative ('D) Method: The peak amplitudes at 370 nm were measured.[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Ratio Difference Spectrophotometric Method (RDSM): The difference in peak amplitudes between 428 nm and 276 nm was measured.[\[4\]](#)[\[5\]](#)[\[6\]](#)
- First Derivative of Ratio Spectra ('DD) Method: The peak amplitudes at 360 nm were measured.[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Dual Wavelength (DW) Method: The difference in absorbance between 425 nm and 256 nm was measured.[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Sample Preparation: A standard solution of PAP (100 µg/ml) was prepared, and different aliquots were transferred to 10-ml volumetric flasks and completed to volume.[\[4\]](#)

Visualized Workflow for Analytical Method

Validation

The following diagram illustrates a typical workflow for the validation of an analytical method, a critical process to ensure the reliability and accuracy of results.



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